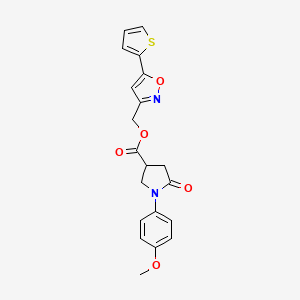![molecular formula C19H17N5OS B2390394 3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863500-80-5](/img/structure/B2390394.png)
3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolopyrimidine derivative that has shown promising results in scientific research studies. In
科学的研究の応用
Chemical Rearrangements and Structural Analysis
Research on compounds structurally related to 3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine has explored various chemical rearrangements and structural analyses. For instance, studies on azaindolizine compounds, including triazolopyrimidines, have investigated alkyl rearrangements, revealing that the alkyl group of certain derivatives undergoes rearrangement to the ring nitrogen at specific positions (Makisumi & Kanō, 1963). Additionally, the conversion of thiazolopyrimidines to triazolopyrimidines through nucleophilic addition reactions has been examined, shedding light on the reaction mechanisms and structural outcomes of such transformations (Lashmanova et al., 2019).
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives incorporating the triazolopyrimidine ring, such as 1,2,4-triazolo[1,5-a]pyrimidines, has been a focus of research due to their potential biological activities. One study detailed the synthesis, crystal structure, and antibacterial activity of a pyrimidine derivative, highlighting its efficacy against various microbial strains (Lahmidi et al., 2019). This underscores the relevance of such compounds in developing new antimicrobial agents.
Kinase Inhibition and Anticancer Potential
Research has also been directed toward the development of fused pyrimidine derivatives as potent inhibitors of specific kinases, such as Aurora-A kinase, demonstrating their potential in anticancer therapy (Shaaban et al., 2011). These studies contribute to the understanding of how structurally related triazolopyrimidine compounds can be tailored for therapeutic applications.
Structural Rearrangements and Crystallography
The Dimroth rearrangement, involving triazolothienopyrimidines, provides insights into the structural isomerization processes under different conditions, which is crucial for the synthesis of specific isomeric forms (Hamed et al., 2008). Understanding these rearrangements is essential for the design and synthesis of compounds with desired biological activities.
特性
IUPAC Name |
3-(4-methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-4-3-5-14(10-13)11-26-19-17-18(20-12-21-19)24(23-22-17)15-6-8-16(25-2)9-7-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIXZTMCMBMCJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)



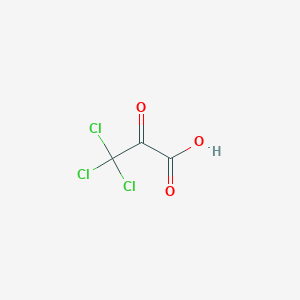
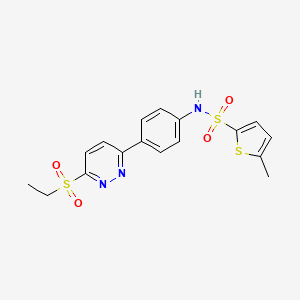
![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)
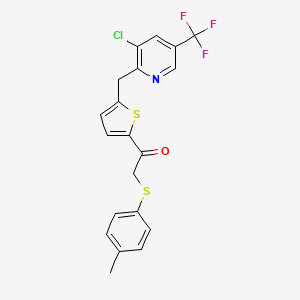
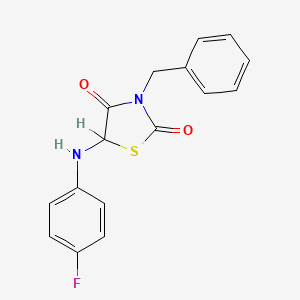
![4-oxo-N-(pyridin-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390331.png)

